

solubility of butanal oxime in water and organic solvents

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Compound of Interest

Compound Name: *Butanal oxime*

Cat. No.: *B12762041*

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Solubility Profile of Butanal Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **butanal oxime** in aqueous and organic media. The information contained herein is intended to support research, development, and formulation activities where **butanal oxime** is utilized.

Quantitative Solubility Data

The solubility of **butanal oxime** has been characterized in water, with qualitative information available for several organic solvents. A summary of the available data is presented in the table below for easy comparison.

Solvent	Temperature (°C)	Solubility	Citation
Water	20	< 0.1 g/100 mL	[1][2]
Water	20	< 1 mg/mL	[3]
Ethanol	Not Specified	Soluble	[1]
Ether	Not Specified	Soluble	[1]
Chloroform	Not Specified	Slightly Soluble	[2][4]
Methanol	Not Specified	Slightly Soluble	[2][4]

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors found in the literature. Quantitative data for these organic solvents are not readily available in published literature.

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of **butanal oxime** is not extensively documented in publicly available literature, a general methodology can be employed based on established principles for organic compounds. The following protocol is adapted from the OECD Test Guideline 105 for Water Solubility and general laboratory practices for determining solubility in organic solvents.

Principle

The solubility of a compound in a given solvent at a specific temperature is determined by establishing a saturated solution, allowing it to reach equilibrium, and then measuring the concentration of the dissolved solute in the supernatant.

Materials and Apparatus

- **Butanal Oxime** (high purity)
- Solvent of interest (e.g., Water, Ethanol, Methanol, Chloroform, Ether)
- Analytical balance
- Constant temperature bath or incubator

- Vials with screw caps
- Magnetic stirrer and stir bars or a shaker
- Centrifuge
- Syringes and filters (e.g., 0.45 μm PTFE or other appropriate material)
- Volumetric flasks and pipettes
- Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV detector (HPLC-UV))

Experimental Procedure

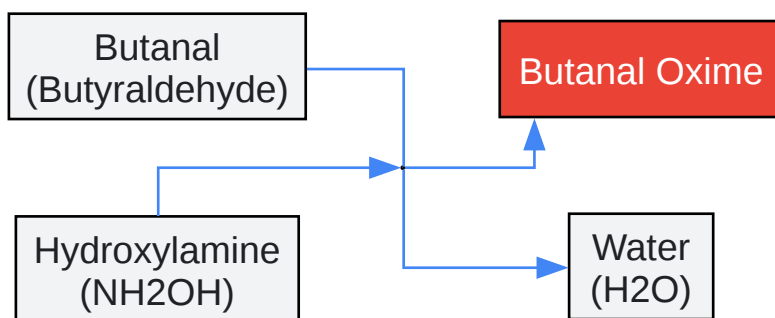
- Preparation of a Saturated Solution:
 - An excess amount of **butanal oxime** is added to a known volume of the solvent in a sealed vial. The use of an excess ensures that a saturated state can be reached.
 - The vial is placed in a constant temperature bath set to the desired temperature (e.g., 20°C or 25°C) and agitated using a magnetic stirrer or shaker.
 - The mixture is allowed to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved. Preliminary studies may be needed to determine the time required to reach equilibrium.
- Phase Separation:
 - After equilibration, the agitation is stopped, and the vial is left undisturbed in the constant temperature bath to allow the undissolved **butanal oxime** to settle.
 - To ensure complete separation of the solid and liquid phases, the sample is then centrifuged at a controlled temperature.
- Sample Analysis:

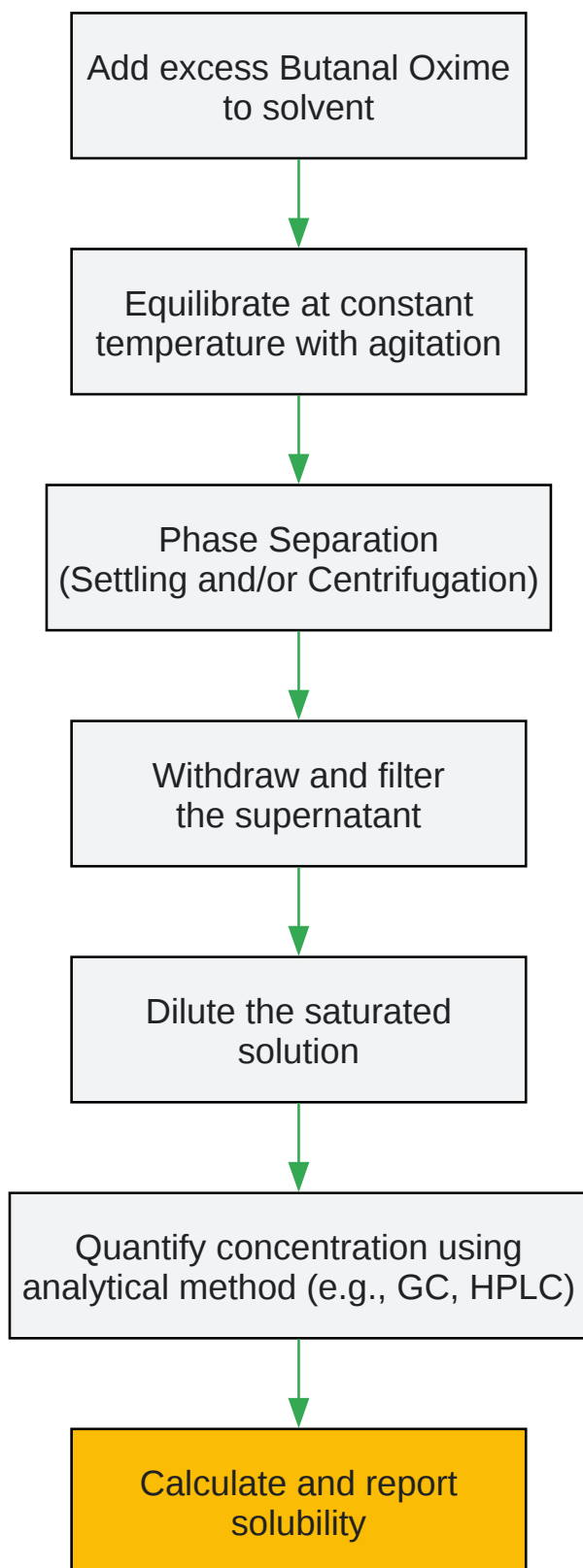
- A clear aliquot of the supernatant is carefully withdrawn using a syringe.
 - The aliquot is immediately filtered through a membrane filter compatible with the solvent to remove any remaining suspended particles.
 - The filtered saturated solution is then accurately diluted with the appropriate solvent.
 - The concentration of **butanal oxime** in the diluted solution is determined using a validated analytical method, such as GC-FID or HPLC-UV. A calibration curve prepared with known concentrations of **butanal oxime** is used for quantification.
- Data Reporting:
 - The solubility is calculated from the measured concentration and the dilution factor and is typically expressed in units of g/100 mL or mg/mL.

Visualizations

Synthesis of Butanal Oxime

Butanal oxime is synthesized via the condensation reaction of butanal (also known as butyraldehyde) with hydroxylamine. This is a common method for the preparation of oximes from aldehydes or ketones.





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